molecular formula C18H24ClN3O2S B1668270 1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea CAS No. 564475-13-4

1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea

Cat. No. B1668270
M. Wt: 381.9 g/mol
InChI Key: WEYNBWVKOYCCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAP-1 is an inhibitor of HIV-1 capsid formation.

Scientific Research Applications

Synthesis and Chemical Properties

  • Acaricidal Activity : A study has synthesized new N-substituted-phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl) ureas and thioureas, showing acaricidal activity to some extent. This suggests potential applications in pest control (Xie Xian-ye, 2007).

  • Antiviral Properties : Thiophenoyl-, Furoyl- and Pyrroylureas, including N-(2-Furanoyl)urea, have been shown to exhibit antiviral activity (O'sullivan & Wallis, 1975).

  • Synthesis of Tetrahydropyrimidinones : 5-Aryl-2-furaldehydes react with ethyl acetoacetate or acetylacetone and (thio)-urea, yielding a series of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Vakhula et al., 2018).

  • α-Ureidoalkylation Reaction : Research on α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea has led to the synthesis of new glycoluril hydrochlorides, contributing to the expansion of urea derivatives (Gazieva et al., 2009).

  • Urease Active Site Study : Dinuclear nickel(II) complexes involving the compound have been studied for their relevance to the urease active site, indicating its use in biochemical research (Amase et al., 2005).

  • Pharmacological Research Tool : The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights its potential as a pharmacological research tool (Croston et al., 2002).

  • Synthesis of Pyrimidine-4(3H)-ones : CF3S(O)n-containing enaminones have been used to synthesize 2,5-substituted 4(3H)-pyrimidones, showcasing the compound's role in advanced organic synthesis (Sokolenko et al., 2017).

  • Preparation of Anticancer Agents : The synthesis of 1-aryl-3-(2-chloroethyl) ureas, potentially derived from this compound, has been explored for their potential as anticancer agents (Gaudreault et al., 1988).

  • HIV-1 Capsid Assembly Inhibition : A study on the structure of the antiviral assembly inhibitor CAP-1 complex with the HIV-1 CA protein demonstrates the application of this compound in HIV research (Kelly et al., 2007).

  • Organometallic Chemistry : Preparation and spectroscopic studies of cyclic urea adducts of triphenyl-tin and -lead halides indicate its use in organometallic chemistry and ligand studies (Aitken & Onyszchuk, 1985).

properties

CAS RN

564475-13-4

Product Name

1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea

Molecular Formula

C18H24ClN3O2S

Molecular Weight

381.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]urea

InChI

InChI=1S/C18H24ClN3O2S/c1-13-4-5-14(10-17(13)19)21-18(23)20-8-9-25-12-16-7-6-15(24-16)11-22(2)3/h4-7,10H,8-9,11-12H2,1-3H3,(H2,20,21,23)

InChI Key

WEYNBWVKOYCCQT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NCCSCC2=CC=C(O2)CN(C)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCSCC2=CC=C(O2)CN(C)C)Cl

Appearance

Solid powder

Other CAS RN

564475-13-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CAP-1;  CAP 1;  CAP1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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